molecular formula C13H23N3O3 B15313508 Tert-butyl3-(aminomethyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-8-carboxylate

Tert-butyl3-(aminomethyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-8-carboxylate

Cat. No.: B15313508
M. Wt: 269.34 g/mol
InChI Key: BBLQSRXXVFBLAD-UHFFFAOYSA-N
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Description

tert-Butyl 3-(aminomethyl)-1-oxa-2,8-diazaspiro[45]dec-2-ene-8-carboxylate is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(aminomethyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-8-carboxylate typically involves multiple steps. One common method involves the reaction of a suitable amine with a spirocyclic precursor under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(aminomethyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 3-(aminomethyl)-1-oxa-2,8-diazaspiro[45]dec-2-ene-8-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein binding. Its spirocyclic structure makes it a valuable tool for investigating biological pathways.

Medicine

In medicinal chemistry, tert-butyl 3-(aminomethyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-8-carboxylate has potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for the development of new therapeutics.

Industry

In the industrial sector, this compound can be used in the production of advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other high-performance materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-(aminomethyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-8-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
  • tert-Butyl 1-(aminomethyl)-3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate

Uniqueness

tert-Butyl 3-(aminomethyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-8-carboxylate is unique due to its spirocyclic structure and the presence of both amine and carboxylate functional groups. This combination of features allows for a wide range of chemical reactions and applications, distinguishing it from similar compounds.

Properties

Molecular Formula

C13H23N3O3

Molecular Weight

269.34 g/mol

IUPAC Name

tert-butyl 3-(aminomethyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-8-carboxylate

InChI

InChI=1S/C13H23N3O3/c1-12(2,3)18-11(17)16-6-4-13(5-7-16)8-10(9-14)15-19-13/h4-9,14H2,1-3H3

InChI Key

BBLQSRXXVFBLAD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(=NO2)CN

Origin of Product

United States

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